2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(3,4-dichlorophenyl)carbamate
Overview
Description
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(3,4-dichlorophenyl)carbamate is a synthetic compound that belongs to the class of nitroimidazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antiprotozoal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(3,4-dichlorophenyl)carbamate typically involves the following steps:
Formation of the Nitroimidazole Intermediate: The starting material, 2-methylimidazole, is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-methyl-5-nitroimidazole.
Carbamate Formation: The final step involves the reaction of 2-(2-methyl-5-nitroimidazol-1-yl)ethanol with 3,4-dichlorophenyl isocyanate under mild conditions to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal activities.
Medicine: Investigated for potential use in treating infections and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(3,4-dichlorophenyl)carbamate involves the reduction of the nitro group to form reactive intermediates that can damage cellular components such as DNA, proteins, and membranes . These reactive intermediates can lead to cell death, making the compound effective against various pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used to treat protozoal infections.
Secnidazole: A nitroimidazole with a longer half-life, used for similar indications.
Uniqueness
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(3,4-dichlorophenyl)carbamate is unique due to the presence of the carbamate moiety, which may confer additional biological activities and improve pharmacokinetic properties compared to other nitroimidazole derivatives .
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-(3,4-dichlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O4/c1-8-16-7-12(19(21)22)18(8)4-5-23-13(20)17-9-2-3-10(14)11(15)6-9/h2-3,6-7H,4-5H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBIFAWBTFUUTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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